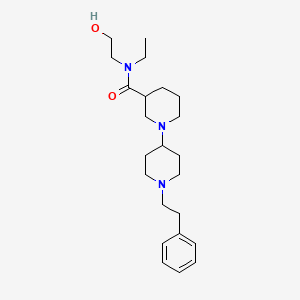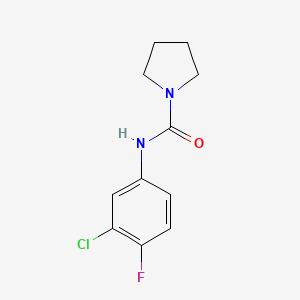
N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide
Vue d'ensemble
Description
“N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide” is a complex organic compound. It contains an adamantine core, which is a type of diamondoid and one of the most stable organic compounds due to its cage-like structure. Attached to this core is a carboxamide group, which is common in many bioactive compounds and pharmaceuticals. The presence of a 4-methylphenyl group (also known as p-tolyl group) suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have an adamantine core, a carboxamide group, and a p-tolyl group. The three-dimensional structure of the adamantine core could potentially allow for interesting interactions in biological systems .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, carboxamides can participate in various organic reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the adamantine core could potentially make the compound quite stable. The carboxamide group could allow for hydrogen bonding .Mécanisme D'action
The exact mechanism of action of N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to act as a modulator of the NMDA receptor, a type of glutamate receptor that is involved in the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, two processes that are believed to contribute to the development of neurodegenerative diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide in lab experiments is its relatively low toxicity compared to other NMDA receptor modulators such as ketamine. However, this compound is also less potent than some other compounds and may require higher doses to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide involves a multi-step process that begins with the reaction of 4-methylbenzylamine with 1-adamantanecarboxylic acid. This reaction yields the intermediate product, N-(4-methylphenyl)-1-adamantanecarboxamide, which is subsequently methylated using dimethyl sulfate to produce this compound.
Applications De Recherche Scientifique
N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-methyl-3-(4-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13-3-5-16(6-4-13)18-8-14-7-15(9-18)11-19(10-14,12-18)17(21)20-2/h3-6,14-15H,7-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJHVTCDNCFOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322177 | |
| Record name | N-methyl-3-(4-methylphenyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
313500-66-2 | |
| Record name | N-methyl-3-(4-methylphenyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5303295.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)

![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)
